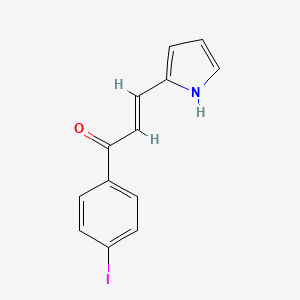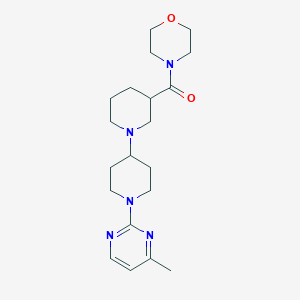![molecular formula C15H22N2O5S B5402294 N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5402294.png)
N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide, also known as NSC 707545, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment.
Mechanism of Action
N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 inhibits HDAC activity, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes, which in turn leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 has been shown to induce various biochemical and physiological effects in cancer cells. It has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In addition, N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply oxygen and nutrients to tumors.
Advantages and Limitations for Lab Experiments
N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 has several advantages for lab experiments. It exhibits potent anti-tumor activity against various types of cancer cells, making it a promising candidate for cancer treatment. In addition, it has been shown to have a favorable safety profile in animal models. However, N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 has some limitations for lab experiments. It is a complex chemical compound that requires a multistep synthesis process, which can be time-consuming and expensive. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to optimize its synthesis method to improve its yield and reduce its cost. In addition, further studies are needed to fully understand its mechanism of action and identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 is a promising chemical compound that exhibits potent anti-tumor activity and has potential applications in cancer treatment. Its mechanism of action involves the inhibition of HDACs, leading to the activation of tumor suppressor genes and the inhibition of tumor growth. While N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 has several advantages for lab experiments, it also has some limitations, such as its complex synthesis process and the need for further studies to fully understand its mechanism of action. Nevertheless, there are several future directions for the study of N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545, which may lead to the development of new and effective cancer therapies.
Synthesis Methods
N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 4-(4-morpholinyl)-2-oxo-2-phenylethyl methanesulfonate with N-methyl-4-aminobenzoic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with N-methyl-N-(4-hydroxyphenyl) methanesulfonamide to obtain N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545.
Scientific Research Applications
N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 has been extensively studied for its potential application in cancer treatment. It has been found to exhibit potent anti-tumor activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide 707545 has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
properties
IUPAC Name |
N-methyl-N-[4-(1-morpholin-4-yl-1-oxopropan-2-yl)oxyphenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-12(15(18)17-8-10-21-11-9-17)22-14-6-4-13(5-7-14)16(2)23(3,19)20/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQMUCHHWTPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5402214.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide](/img/structure/B5402221.png)
![1-[(2R,5S)-5-(1,3-benzothiazol-2-ylmethyl)tetrahydrofuran-2-yl]-N,N-dimethylmethanamine](/img/structure/B5402225.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
![6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402260.png)


![1-isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5402277.png)

![1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5402298.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B5402305.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5402311.png)
![2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone](/img/structure/B5402313.png)
![4-nitro-2-[(2-nitrovinyl)amino]phenol](/img/structure/B5402319.png)